molecular formula C9H8BrNO4 B597327 3-(4-Bromo-3-nitrophenyl)propanoic acid CAS No. 1211311-93-1

3-(4-Bromo-3-nitrophenyl)propanoic acid

Cat. No.: B597327
CAS No.: 1211311-93-1
M. Wt: 274.07
InChI Key: DIPFASGZVCFKGT-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-nitrophenyl)propanoic acid: is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the following steps:

  • Bromination: : The starting material, 3-nitrophenylpropanoic acid, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position relative to the nitro group.

  • Nitration: : Alternatively, the compound can be synthesized by first nitrating 4-bromophenylpropanoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction introduces the nitro group at the meta position relative to the bromine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) through nucleophilic aromatic substitution reactions.

  • Esterification: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation.

    Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂), alkyl halides.

    Catalysts: Sulfuric acid (H₂SO₄) for esterification.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Phenylpropanoic Acids: Formed by nucleophilic substitution of the bromine atom.

    Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

3-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-nitrophenyl)propanoic acid depends on its functional groups:

    Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.

    Bromine Atom: Can participate in substitution reactions, modifying the compound’s interaction with molecular targets.

    Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    4-Bromo-3-nitrobenzoic acid: Contains a benzoic acid moiety instead of propanoic acid.

    3-(4-Bromo-3-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

  • The presence of both bromine and nitro groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
  • The propanoic acid moiety offers different steric and electronic properties compared to acetic or benzoic acid derivatives, influencing its reactivity and applications.

Properties

IUPAC Name

3-(4-bromo-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPFASGZVCFKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671924
Record name 3-(4-Bromo-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211311-93-1
Record name 3-(4-Bromo-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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